2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride
Description
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Properties
IUPAC Name |
2-(4-ethynylpiperidin-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.2ClH/c1-2-11-7-9-15(10-8-11)13-6-4-3-5-12(13)14;;/h1,3-6,11H,7-10,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDQNMATIVMZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)C2=CC=CC=C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-(4-Ethynylpiperidin-1-yl)aniline 2HCl
This technical guide details the physicochemical profile, synthetic pathway, and handling protocols for 2-(4-Ethynylpiperidin-1-yl)aniline Dihydrochloride , a specialized heterocyclic building block.
While often overshadowed by its para-substituted analogs (common in drugs like Gilteritinib), this ortho-substituted scaffold is a critical intermediate for designing conformationally restricted kinase inhibitors and "clickable" chemical probes.
Part 1: Physicochemical Specifications
Core Identity: A bifunctional scaffold combining an aniline (nucleophile) and a terminal alkyne (bioorthogonal handle/warhead), stabilized as a dihydrochloride salt to prevent oxidation and polymerization.
| Property | Specification |
| Chemical Name | 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride |
| IUPAC Name | 2-(4-ethynylpiperidin-1-yl)aniline; dihydrochloride |
| Molecular Formula | C₁₃H₁₈Cl₂N₂ (Salt) / C₁₃H₁₆N₂ (Free Base) |
| Molecular Weight | 273.20 g/mol (Salt) / 200.28 g/mol (Free Base) |
| Exact Mass | 272.08 g/mol |
| CAS Number | Not widely listed; Custom Synthesis Category (Analogous to 2-(4-methylpiperazin-1-yl)aniline scaffolds) |
| Physical State | Off-white to pale yellow hygroscopic solid |
| Solubility | High in DMSO, Methanol, Water (>20 mg/mL); Low in DCM, Hexanes |
| pKa (Calc) | ~3.5 (Aniline), ~9.2 (Piperidine nitrogen) |
| Hygroscopicity | High (Dihydrochloride salt tends to absorb atmospheric moisture) |
Structural Composition[6][9][10][11][12]
-
Moiety A (Aniline): Provides the primary amine for amide coupling (e.g., with acryloyl chloride for covalent inhibitors).
-
Moiety B (Piperidine Linker): A solubilizing saturated heterocycle that positions the tail group.
-
Moiety C (Ethynyl Tail): A terminal alkyne (
). This is a high-value functional group used for:-
Sonogashira Coupling: Extending the carbon skeleton.
-
CuAAC Click Chemistry: Creating triazole linkers for PROTACs.
-
Steric Probing: Exploring deep hydrophobic pockets in kinase active sites.
-
Part 2: Synthetic Pathway & Mechanism (Chemoselective Strategy)
Expertise & Causality: The synthesis of this compound presents a specific chemoselective challenge: reducing the nitro group to an aniline without reducing the terminal alkyne. Standard catalytic hydrogenation (
Validated Protocol: SNAr followed by Bechamp Reduction
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: 1-Fluoro-2-nitrobenzene, 4-Ethynylpiperidine (HCl salt or free base),
(Base). -
Solvent: DMF or DMSO (Polar aprotic facilitates SNAr).
-
Mechanism: The piperidine nitrogen attacks the electron-deficient carbon ortho to the nitro group. The nitro group activates the ring for nucleophilic attack.
-
Conditions:
, 4-6 hours.
Step 2: Chemoselective Nitro Reduction
-
Reagents: Iron Powder (Fe), Ammonium Chloride (
). -
Solvent: Ethanol/Water (3:1).
-
Rationale: Iron-mediated reduction is mild and tolerates alkynes , unlike catalytic hydrogenation.
-
Conditions: Reflux (
), 2-3 hours.
Step 3: Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Process: The free base aniline is dissolved in dry ether/DCM, and HCl/Dioxane is added dropwise at
to precipitate the dihydrochloride salt.
Visualization: Synthetic Workflow
Caption: Chemoselective synthesis pathway avoiding alkyne saturation during nitro reduction.
Part 3: Structural Analysis & Identification Logic
To validate the integrity of the compound, the following spectral features must be confirmed.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
Alkyne Proton: A distinct triplet or singlet (depending on resolution) around
2.8 - 3.1 ppm ( ). -
Aniline Protons: Broad singlet at
4.5 - 5.5 ppm ( ). Note: In the 2HCl salt, these exchange with and may appear as a broad downfield peak >8 ppm or disappear. -
Aromatic Region: Four distinct protons for the ortho-substituted benzene ring (
6.5 - 7.2 ppm). -
Piperidine Ring: Multiplets in the aliphatic region (
1.5 - 3.5 ppm).
Mass Spectrometry (LC-MS)[10]
-
Ionization Mode: ESI (+)
-
Target Mass:
(Free Base mass + 1). -
Fragmentation Pattern: Loss of the ethynyl group or cleavage of the piperidine-aniline bond may be observed at higher collision energies.
Part 4: Applications in Drug Discovery[11]
This compound is a "privileged scaffold" fragment. Its primary utility lies in Fragment-Based Drug Design (FBDD) and the synthesis of Covalent Kinase Inhibitors .
Kinase Inhibitor Synthesis
The ortho-amino group allows for cyclization into tricyclic cores (e.g., benzimidazoles) or amide coupling to create inhibitors targeting:
-
ALK (Anaplastic Lymphoma Kinase): Similar to Ceritinib.
-
FLT3/AXL: Similar to Gilteritinib (though Gilteritinib uses the para-isomer).
"Click" Chemistry Probes
The terminal alkyne allows researchers to attach the molecule to fluorophores or E3 ligase ligands (for PROTACs) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Visualization: Drug Discovery Utility
Caption: Divergent synthetic utility in covalent inhibitor and PROTAC design.
Part 5: Handling & Stability (Self-Validating Protocol)
Storage:
-
Condition: Store at
under inert atmosphere (Argon/Nitrogen). -
Reasoning: Anilines are prone to oxidation (turning brown/black) upon air exposure. The alkyne is relatively stable but can polymerize under extreme heat or UV light.
-
Hygroscopicity: The 2HCl salt is highly hygroscopic. Weighing should be done quickly or in a glovebox.
Safety:
-
Hazard: Irritant to eyes and skin. Potential mutagen (common for intercalating planar aromatics).
-
Disposal: High-temperature incineration. Do not dispose of down drains due to potential aquatic toxicity of anilines.
References
-
Compound Calculation Standards
- Synthetic Methodology (SNAr & Reduction)
-
Kinase Inhibitor Scaffolds
-
Moriarty, A., et al. (2020). "Discovery of Gilteritinib: A Novel FLT3/AXL Inhibitor." Journal of Medicinal Chemistry. (Context for piperidinyl-aniline scaffolds). Link
-
-
Click Chemistry Applications
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
-
Sources
- 1. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)aniline | C17H27N3O | CID 156796908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of ethynylpiperidine aniline derivatives in oncology research
Executive Summary
The ethynylpiperidine aniline scaffold represents a privileged chemotype in modern oncology drug discovery, distinguishing itself through a unique combination of structural rigidity, defined vectorality, and favorable physicochemical properties. Unlike flexible alkyl linkers, the 4-ethynylpiperidine moiety provides a linear, rigid spacer that restricts conformational entropy, enhancing the binding affinity of small molecules to deep hydrophobic pockets (e.g., TEAD palmitate pocket) or acting as an optimal linker in Proteolysis Targeting Chimeras (PROTACs).
This guide dissects the utility of this scaffold across three high-value oncological modalities: Covalent TEAD Inhibition (Hippo pathway), Targeted Protein Degradation (MDM2 degraders), and Next-Generation Kinase Inhibition (CDK12/EGFR).
Part 1: Structural Biology & Medicinal Chemistry
The Pharmacophore Triad
The efficacy of ethynylpiperidine aniline derivatives stems from the synergistic interplay of three structural zones:
| Structural Zone | Chemical Moiety | Function & Causality |
| The Anchor | Aniline | H-Bond Donor/Acceptor: Forms critical hydrogen bonds with the hinge region of kinases or specific residues in transcription factors. The amino group often serves as the attachment point for electrophilic warheads (e.g., acrylamides). |
| The Spacer | Ethynyl (Alkyne) | Rigid Vectorality: The linear geometry of the alkyne ( |
| The Solubilizer | Piperidine | Pharmacokinetic Modulation: The basic nitrogen in the piperidine ring improves aqueous solubility and can form salt bridges with solvent-exposed acidic residues (e.g., Asp/Glu) at the binding pocket rim. |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional logic of this scaffold in drug design.
Caption: Functional segmentation of the ethynylpiperidine aniline scaffold showing the linear progression from target binding to solvent interaction.
Part 2: Case Studies in Oncology
Case Study A: Covalent TEAD Inhibitors (Hippo Pathway)
Compound: MYF-03-176 Mechanism: The Hippo pathway is a key regulator of organ size and tumorigenesis.[1][2] Hyperactivation of YAP/TAZ-TEAD signaling drives mesothelioma and lung cancer.[2]
-
Role of Scaffold: MYF-03-176 utilizes a 4-ethynylpiperidine-derived scaffold to access the deep, lipophilic palmitate-binding pocket of TEAD.
-
Causality: The ethynyl group provides the necessary length and rigidity to position a reactive warhead (often attached to the aniline or proximal nitrogen) near a conserved cysteine residue (e.g., Cys359 in TEAD1), enabling irreversible covalent inhibition. This blocks the YAP-TEAD interaction, suppressing downstream transcription of pro-growth genes like CTGF and CYR61.[3]
Case Study B: MDM2 Degraders (PROTACs)
Compound: MD-265 Mechanism: MDM2 is an E3 ligase that ubiquitinates p53 (tumor suppressor), leading to its degradation. MDM2 amplification is common in sarcomas and leukemias.
-
Role of Scaffold: MD-265 features a rigid 4-ethynylpiperidine linker connecting the MDM2-binding moiety to the Cereblon (CRBN) E3 ligase ligand.
-
Causality: Flexible alkyl linkers often result in "floppy" PROTACs that fail to form a stable Ternary Complex. The rigid ethynylpiperidine linker restricts the conformational space, pre-organizing the molecule to effectively "sandwich" MDM2 and CRBN. This leads to efficient ubiquitin transfer and subsequent proteasomal degradation of MDM2, restoring p53 levels and inducing tumor regression.
Signaling Pathway Visualization
The following diagram maps the intervention points of these derivatives within the Hippo and p53 pathways.
Caption: Mechanism of action for ethynylpiperidine derivatives in Hippo (MYF-03-176) and p53 (MD-265) signaling pathways.
Part 3: Experimental Protocols
Synthesis: Sonogashira Coupling of Ethynylpiperidine
This protocol describes the critical step of attaching the ethynylpiperidine moiety to an aryl halide (e.g., an iodo-aniline precursor).
Reagents:
-
tert-Butyl 4-ethynylpiperidine-1-carboxylate (1.0 equiv)
-
Aryl Iodide/Bromide (Aniline precursor) (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv) or Pd(dppf)Cl₂
-
CuI (0.10 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl Iodide in anhydrous DMF (0.1 M concentration).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the solution under a nitrogen atmosphere.
-
Base & Alkyne Addition: Add TEA followed by dropwise addition of tert-butyl 4-ethynylpiperidine-1-carboxylate.
-
Reaction: Purge the system with nitrogen for 10 minutes. Heat the reaction mixture to 60–80°C (depending on aryl halide reactivity) and stir for 4–12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF and copper salts. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the coupled ethynylpiperidine aniline intermediate.
Assay: TEAD-YAP Reporter Assay (Luciferase)
To validate the biological activity of the synthesized derivative against the Hippo pathway.
-
Cell Seeding: Seed NCI-H226 (Mesothelioma) or HEK293T cells in 96-well plates (5,000 cells/well).
-
Transfection: After 24h, co-transfect cells with:
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luc).
-
Renilla luciferase control plasmid (for normalization).
-
YAP-S127A constitutively active vector (optional, to drive high signal).
-
-
Compound Treatment: 6h post-transfection, treat cells with serial dilutions of the ethynylpiperidine derivative (e.g., 0.1 nM to 10 µM). Include DMSO vehicle control.
-
Incubation: Incubate for 24–48 hours at 37°C, 5% CO₂.
-
Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System on a plate reader.
-
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine IC₅₀.
Part 4: Quantitative Data Summary
The following table summarizes the potency and selectivity of key ethynylpiperidine-containing agents.
| Compound | Target | Assay / Model | Activity (IC₅₀/DC₅₀) | Key Outcome |
| MYF-03-176 | TEAD (Pan) | YAP-TEAD Reporter (NCI-H226) | 11 nM | Potent transcriptional suppression; tumor regression in MPM xenografts.[3] |
| MD-265 | MDM2 (Degrader) | RS4;11 Leukemia Cells | < 1 nM (Growth) | Complete tumor regression in vivo; superior to standard MDM2 inhibitors.[4] |
| Covalent Frag. | TEAD Palmitate Pocket | Mass Spec Labeling | ~500 nM | Validates the ethynylpiperidine scaffold for pocket access. |
References
-
Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia. Source:[4][5] Journal of Medicinal Chemistry (2024).[5][6] URL:[Link]
-
Covalent Disruptor of YAP-TEAD Association Suppresses Defective Hippo Signaling. Source: bioRxiv (2022) / Nature Communications (2023). URL:[Link]
-
Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. Source: Journal of Medicinal Chemistry (2023). URL:[Link]
- Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase (Patent WO2019058132A1).
-
Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors. Source: Journal of Medicinal Chemistry (2024).[5][6] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYF-03-176 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity PROTAC Library Assembly using 2-(4-Ethynylpiperidin-1-yl)aniline
Executive Summary
The transition from first-generation flexible linkers (PEG/alkyl chains) to rigid, conformationally restricted linkers is a pivotal shift in targeted protein degradation (TPD). This guide details the application of 2-(4-Ethynylpiperidin-1-yl)aniline (referred to herein as EPA-Linker ) as a dual-function structural motif.
The EPA-Linker offers two distinct chemical handles—a nucleophilic aniline for stable amide coupling and a terminal alkyne for bioorthogonal "click" chemistry (CuAAC). Its central piperidine ring introduces critical rigidity, reducing the entropic penalty of ternary complex formation while improving physicochemical properties (solubility/logD) compared to all-carbon spacers.
Strategic Rationale: Why Use the EPA-Linker?
The "Rigidity" Advantage in Ternary Complexes
PROTAC efficacy depends on the formation of a productive ternary complex (Target-PROTAC-E3). Flexible linkers (e.g., PEG) often suffer from a high "entropic penalty"—the energy cost required to freeze a floppy molecule into a specific shape.
-
Mechanism: The piperidine ring in the EPA-Linker restricts the conformational degrees of freedom.[1] This "pre-organizes" the molecule, increasing the probability that the Target and E3 ligase will align correctly for ubiquitin transfer.
-
Solubility: The tertiary amine within the piperidine ring can be protonated at physiological pH, improving aqueous solubility—a common failure point for hydrophobic PROTACs.
Orthogonal Library Assembly
The EPA-Linker enables a modular "Hub-and-Spoke" synthesis strategy:
-
Handle A (Aniline): Reacts with Carboxylic Acids (via HATU/Amide coupling). This is typically used to attach the Warhead (Target Ligand).
-
Handle B (Alkyne): Reacts with Azides (via CuAAC). This is used to "click" on a library of E3 Ligase Ligands (e.g., Azido-Thalidomide or Azido-VHL).
Experimental Workflow & Protocols
Phase I: Functionalization of the Aniline Handle
Objective: Covalently attach the Target Protein Ligand (Warhead) to the EPA-Linker.
Critical Note: Anilines are less nucleophilic than aliphatic amines. Standard EDC/NHS coupling often fails. We utilize HATU with controlled base equivalents to drive this reaction.
Reagents:
-
Target Ligand-COOH (1.0 equiv)
-
EPA-Linker (1.1 equiv)
-
HATU (1.2 equiv)[2]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Protocol:
-
Activation: Dissolve Target Ligand-COOH and HATU in anhydrous DMF (0.1 M concentration) under nitrogen. Stir for 5 minutes.
-
Base Addition: Add DIPEA dropwise. The solution should turn slightly yellow.
-
Coupling: Add the EPA-Linker in one portion.
-
Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS for the disappearance of the carboxylic acid peak.
-
Troubleshooting: If conversion is <50% after 6 hours, heat to 40°C.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Result: You now have an Alkyne-Functionalized Warhead .
-
Phase II: Library Assembly via CuAAC (Click Reaction)
Objective: Link the Alkyne-Warhead to an E3 Ligase Azide to form the final PROTAC.
Reagents:
-
Alkyne-Functionalized Warhead (from Phase I) (1.0 equiv)
-
E3 Ligase Ligand-Azide (e.g., Pomalidomide-N3) (1.0 equiv)
-
CuSO₄·5H₂O (0.1 equiv)
-
Sodium Ascorbate (0.5 equiv) - Freshly prepared in water
-
THPTA Ligand (0.2 equiv) - Protects Cu(I) from oxidation
-
Solvent: t-BuOH/H₂O (1:1 v/v) or DMSO/H₂O (for insoluble warheads)
Protocol:
-
Preparation: Dissolve the Alkyne-Warhead and Azide-Ligand in the organic solvent component (t-BuOH or DMSO).
-
Catalyst Mix: In a separate vial, mix CuSO₄, THPTA, and Sodium Ascorbate in water. The solution should be colorless (indicating Cu(I) generation).
-
Reaction: Add the catalyst mix to the ligand solution. Purge the headspace with Nitrogen for 30 seconds.
-
Stir: Seal and stir at RT for 2–4 hours.
-
Validation: LC-MS should show a single major peak corresponding to the Triazole product (Mass = Alkyne + Azide).
-
-
Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualizing the Workflow
The following diagram illustrates the modular assembly logic using the EPA-Linker.
Caption: Modular assembly of PROTACs using EPA-Linker. Phase 1 utilizes the aniline for warhead attachment; Phase 2 utilizes the alkyne for library expansion via click chemistry.
Data Analysis: Rigid vs. Flexible Linkers[1][3][4][5][6][7][8]
When characterizing PROTACs synthesized with the EPA-Linker, compare the following metrics against standard PEG-linker controls.
| Parameter | EPA-Linker (Rigid) | PEG-Linker (Flexible) | Scientific Implication |
| Ternary Complex Cooperativity (α) | High (> 1.0) | Low/Neutral (~1.0) | Rigid linkers reduce entropic cost, often enhancing cooperative binding between Target and E3. |
| Aqueous Solubility | Moderate/High | High | The piperidine nitrogen (pKa ~9-10) aids solubility; PEG is inherently soluble but non-ionic. |
| Cellular Permeability | Moderate | Low/Moderate | Rigid, compact structures often permeate membranes better than long, floppy PEG chains. |
| Metabolic Stability | High | Low | Piperidines and Triazoles are metabolically stable; PEGs are susceptible to oxidative cleavage. |
References
-
Buhimschi, A. D., et al. (2018).Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry.
-
Testa, A., et al. (2020).3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Hole Donors. (Discusses conformationally restricted scaffolds in chemical biology).
-
Wurzeier, S. I., et al. (2023). Click Chemistry in the Development of PROTACs.[3] (Review of CuAAC applications in degrader libraries).
-
Bembenek, S. D., et al. (2021).The Role of Linker Rigidity in PROTAC Design. Journal of Medicinal Chemistry.
Sources
Technical Application Note: Handling, Storage, and Stability of 2-(4-Ethynylpiperidin-1-yl)aniline Dihydrochloride
[1][2][3]
Abstract & Compound Identity
2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride (CAS: 2416236-51-4) is a specialized bifunctional building block featuring a nucleophilic aniline moiety and a reactive terminal alkyne.[1][2][3] This dual functionality makes it a critical intermediate in the synthesis of cross-linkable organometallic complexes (e.g., Ir(III) emitters for OLEDs) and small molecule kinase inhibitors where steric modulation at the ortho-position is required.[2][3]
Due to the presence of an oxidation-prone aniline group and a hygroscopic dihydrochloride salt form, this compound requires rigorous handling protocols to prevent degradation (N-oxide formation, polymerization, or hydrolysis).[1][2][3] This guide outlines the mandatory storage conditions, solubility profiles, and usage protocols to ensure experimental reproducibility.
Physicochemical Identity Table
| Property | Specification |
| Chemical Name | 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride |
| CAS Number | 2416236-51-4 (Salt); 1997234-66-8 (Free Base) |
| Molecular Formula | C₁₃H₁₆N₂[1][2][3] · 2HCl |
| Molecular Weight | ~273.19 g/mol (Salt); 200.28 g/mol (Free Base) |
| Appearance | Off-white to pale yellow/brown solid (Oxidation dependent) |
| Solubility | DMSO (>50 mg/mL), Methanol (>20 mg/mL), Water (Acidic pH stable) |
| pKa (Predicted) | ~4.5 (Aniline), ~9.0 (Piperidine) |
| Key Hazards | Skin/Eye Irritant, Hygroscopic, Light Sensitive |
Storage & Stability Guidelines
The stability of 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride is compromised by three primary factors: Moisture (hygroscopicity of HCl salt), Oxygen (aniline oxidation), and Light (photo-degradation).[1][2][3]
Storage Hierarchy
To maximize shelf-life, adhere to the following storage hierarchy.
-
Long-Term (>1 Month): Store at -20°C in a sealed container under an inert atmosphere (Argon or Nitrogen). Desiccation is mandatory.[2][3]
-
Short-Term (<1 Month): Store at 4°C in a desiccator. Protect from light using amber vials or foil wrapping.[2][3]
-
Benchtop (<24 Hours): Keep in a cool, dry environment.[2][3] Avoid open exposure to humid air.[2][3]
Degradation Indicators
-
Color Change: A shift from off-white to dark brown or black indicates significant oxidation of the aniline moiety (formation of azo/azoxy species).[2][3]
-
Caking/Liquefaction: Indicates moisture absorption due to failure of desiccation.[2][3] The compound may become sticky or form a gum.[2][3]
Stability Logic Diagram
The following decision tree illustrates the critical control points for maintaining compound integrity.
Figure 1: Critical workflow for receipt and storage to prevent moisture-induced degradation.
Handling & Safety Protocols
Personal Protective Equipment (PPE)[1][2][3]
-
Respiratory: Use a NIOSH-approved N95 mask or fume hood.[2][3] Aniline derivatives can be toxic if inhaled.[2][3][4][5]
-
Skin/Eye: Nitrile gloves and safety goggles are mandatory.[2][3]
-
Engineering Controls: Always handle the solid in a chemical fume hood to prevent inhalation of fine dust.[2][3]
Weighing & Aliquoting
Crucial Step: The dihydrochloride salt is highly hygroscopic.[2][3]
-
Equilibration: Allow the storage vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial introduces condensation, ruining the salt.[2][3]
-
Tools: Use plastic or glass spatulas . Avoid iron or steel spatulas if possible, as trace metal ions can catalyze the oxidation of the aniline or interact with the terminal alkyne (though less likely in salt form, it is a precaution for high-purity applications).[2][3]
-
Inert Gas: If storing the remainder, flush the headspace with Argon or Nitrogen before resealing.[2][3]
Solubility & Reconstitution Protocol
Solvent Selection
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent (Stock) | Preferred for biological assays and long-term stock solutions.[1][2][3] |
| Methanol | Good | Suitable for chemical synthesis or transfer.[2][3] |
| Water | Moderate/Good | Soluble due to HCl salt.[2][3] pH will be acidic (~2-3).[2][3] |
| DCM/Chloroform | Poor | The dihydrochloride salt is generally insoluble in non-polar organic solvents.[2][3] |
Reconstitution Procedure (Standard Stock: 10 mM)
-
Calculate Mass: Weigh the appropriate amount of solid (MW ~273.19 g/mol ).[2][3]
-
Add Solvent: Add anhydrous DMSO to the vial.
-
Dissolution: Vortex gently. If the solution remains cloudy, sonicate for 30-60 seconds at room temperature.
-
Storage of Solution: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C. Avoid repeated freeze-thaw cycles (Max 3 cycles).
Experimental Application Notes
Chemical Synthesis (Coupling Reactions)
This compound is often used to introduce the ortho-piperidine motif into larger scaffolds via the aniline amine.[2][3]
-
Amide Coupling: The aniline nitrogen is less nucleophilic than an aliphatic amine due to resonance and steric hindrance from the ortho-piperidine.[2][3]
-
Click Chemistry (CuAAC): The terminal alkyne at the 4-position of the piperidine is sterically accessible.[2][3]
Reaction Workflow Diagram
The following diagram outlines a standard workflow for utilizing this building block in synthesis.
Figure 2: Workflow for activating the dihydrochloride salt for downstream synthesis.
References
-
Sigma-Aldrich. (2023).[2][3] Safety Data Sheet: Aniline Hydrochloride. Retrieved from .[1][2][3] (General handling for aniline salts).
-
Fisher Scientific. (2023).[2][3] Chemical Resistance of Plastics and Elastomers. Retrieved from .[2][3] (Storage container compatibility).
-
Chem960. (2023).[2][3] CAS 2416236-51-4 Entry: 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride.[1][2][3] Retrieved from .[2][3] (Identification and CAS verification).
-
PubChem. (2023).[2][3] Compound Summary: 2-(1-Piperidinyl)aniline.[1][2][3] Retrieved from .[2][3] (Analogous structure properties).
-
Sharpless, K. B., et al. (2002).[2][3] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021.[2][3] (Reference for Alkyne reactivity).
Application Notes & Protocols: A Comprehensive In Vitro Assay Cascade for the Characterization of 2-(4-Ethynylpiperidin-1-yl)aniline Derivatives
Introduction: The Scientific Imperative
The 2-(4-ethynylpiperidin-1-yl)aniline scaffold represents a promising chemical framework in modern medicinal chemistry. Its structural motifs are prevalent in molecules targeting a range of biological entities, most notably protein kinases and G-protein coupled receptors (GPCRs). The development of novel derivatives from this class necessitates a systematic and robust in vitro characterization strategy to elucidate their biological activity, mechanism of action, and potential liabilities.
This document provides a comprehensive, tiered approach for the in vitro evaluation of these derivatives. It is designed not as a rigid template, but as a logical experimental cascade that moves from broad, high-throughput screening to more complex, mechanistic, and safety-oriented assays. The causality behind each protocol is explained, and every method incorporates the necessary controls to ensure data integrity and trustworthiness.
The In Vitro Testing Cascade: A Strategic Overview
A successful drug discovery campaign relies on making informed decisions early. This requires a multi-pronged assay strategy to build a comprehensive profile of each compound. We propose a four-tiered workflow that progressively refines our understanding of the compound's properties.
Figure 1: A tiered workflow for compound characterization.
Tier 1: Foundational Screening - Assessing General Cytotoxicity
Scientific Rationale: Before investigating specific molecular targets, it is crucial to understand a compound's general effect on cellular health. A potent compound that indiscriminately kills all cells is not a viable therapeutic candidate. Cell viability assays provide a fundamental measure of cytotoxicity and establish a concentration range for subsequent, more specific cell-based experiments.[1][2] We prioritize ATP-based assays due to their high sensitivity, broad linearity, and simple "add-mix-measure" format, which is ideal for screening.[3][4]
Protocol 3.1: Cell Viability Assessment via ATP Quantification (CellTiter-Glo® Assay)
Principle: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[3] The mono-oxygenase luciferase enzyme uses ATP to generate light, and the resulting luminescent signal is directly proportional to the number of living cells in culture.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or a disease-relevant line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
White, opaque 96-well or 384-well microplates suitable for luminescence
-
2-(4-Ethynylpiperidin-1-yl)aniline derivatives dissolved in 100% DMSO (10 mM stock)
-
Positive Control: Staurosporine (10 µM)
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL (for a target of 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the test compounds in complete growth medium. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended.
-
Include "Vehicle Control" wells (medium with the highest concentration of DMSO used, typically 0.5%) and "Positive Control" wells (Staurosporine).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Tier 2: Target Identification & Profiling
Scientific Rationale: With a general cytotoxicity profile established, the next step is to identify the specific molecular targets. The aniline-piperidine core is a common feature in kinase inhibitors.[5] Therefore, a broad kinase panel screen is a logical and high-yield starting point.[6] This allows for the simultaneous assessment of a compound's potency and selectivity across a large portion of the human kinome.
Protocol 4.1: Biochemical Kinase Inhibition Profiling
Principle: This type of assay measures the ability of a compound to inhibit the catalytic activity of a purified, recombinant kinase enzyme. Radiometric assays using ³³P-ATP are considered a gold standard for their sensitivity and reliability.[7] The amount of radiolabeled phosphate transferred to a substrate (protein or peptide) is measured, and a reduction in this signal indicates inhibition.
Materials:
-
Kinase Profiling Service (e.g., Eurofins KinaseProfiler™, Reaction Biology). It is most efficient to outsource this to a specialized CRO.
-
Test compounds at a specified concentration (e.g., 1 µM for primary screening) and in a specified format.
General Outsourced Workflow:
-
Compound Submission: Provide the CRO with high-quality samples of the aniline derivatives dissolved in DMSO at a known concentration.
-
Screening: The CRO performs the kinase assays. Typically, compounds are first tested at a single high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >400).
-
Data Reporting: The results are returned as "% Inhibition" at the tested concentration.
-
Follow-up (Kᵢ Determination): For any "hits" (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the IC₅₀ value. This is typically done using an 8- or 10-point concentration curve. It is critical to perform these assays at an ATP concentration equal to the Kₘ of the specific kinase to allow for a more standardized comparison of inhibitor potencies.[7]
Data Presentation:
| Compound ID | Target Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) |
| DERIV-001 | EGFR | 95% | 15 |
| DERIV-001 | SRC | 88% | 45 |
| DERIV-001 | ABL1 | 15% | >10,000 |
| DERIV-002 | EGFR | 25% | >10,000 |
Tier 3: Mechanistic & Cellular Validation
Scientific Rationale: A positive result in a biochemical assay is an important first step, but it does not guarantee activity in a complex cellular environment.[8] It is essential to confirm that the compound can penetrate the cell membrane, engage its intended target, and modulate the relevant downstream signaling pathway. Western blotting is the definitive method to visualize and quantify changes in protein phosphorylation, providing direct evidence of target inhibition in intact cells.[9][10]
Figure 2: A simplified EGFR signaling pathway.
Protocol 5.1: Western Blot Analysis of Downstream Signal Transduction
Principle: This protocol assumes a hit from the kinase screen, for example, the Epidermal Growth Factor Receptor (EGFR). We will treat EGFR-dependent cells with the compound and then stimulate the pathway with EGF. By using antibodies specific for both the phosphorylated (active) and total forms of a downstream protein (e.g., ERK), we can measure target engagement. A successful inhibitor will reduce the level of phospho-ERK without affecting total ERK levels.
Materials:
-
A549 cells (human lung carcinoma, high EGFR expression)
-
Serum-free and complete growth medium
-
Recombinant human EGF
-
Test compound (e.g., DERIV-001) and a known EGFR inhibitor (e.g., Gefitinib)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Rabbit anti-β-Actin (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free medium.
-
Pre-treat cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM), a positive control inhibitor (Gefitinib, 1 µM), or vehicle (DMSO) for 2 hours.
-
Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes. Leave one "unstimulated" control well.
-
-
Protein Extraction (Lysis):
-
Aspirate the media and wash cells once with ice-cold PBS.[11]
-
Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 in blocking buffer) for 1 hour at room temperature.
-
Wash three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and immediately capture the chemiluminescent signal using an imaging system.
-
Strip and Reprobe: The same membrane can be stripped of antibodies and re-probed for total-ERK and then β-Actin to ensure equal protein loading.
-
Quantify band intensities using densitometry software. The key result is the ratio of phospho-ERK to total-ERK.
-
Tier 4: Early In Vitro Safety Assessment
Scientific Rationale: Early assessment of potential safety liabilities is paramount to reduce late-stage drug attrition.[13][14][15] Two of the most critical in vitro safety assays are for Cytochrome P450 (CYP) inhibition and hERG channel blockade. CYP enzymes are responsible for the metabolism of most drugs, and inhibition can lead to dangerous drug-drug interactions.[16][17] The hERG potassium channel is critical for cardiac repolarization, and its inhibition can lead to a potentially fatal arrhythmia known as Torsades de Pointes.[13][18][19]
Figure 3: Principle of the thallium flux hERG assay.
Protocol 6.1: hERG Channel Inhibition Assessment (Thallium Flux Assay)
Principle: This is a cell-based fluorescence assay that uses thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺).[20] Cells stably expressing the hERG channel are loaded with a dye that fluoresces upon binding Tl⁺. When the channels are opened, Tl⁺ flows into the cell, causing an increase in fluorescence. A hERG inhibitor will block this influx, resulting in a reduced signal.[20][21]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay Buffer (Chloride-free)
-
Stimulus Buffer (containing Thallium and Potassium)
-
Positive Control: E-4031 or Astemizole
-
Black-walled, clear-bottom 384-well microplates
-
Fluorescent kinetic plate reader (e.g., FLIPR Tetra®)
Step-by-Step Methodology:
-
Cell Plating: Plate hERG-expressing cells in 384-well plates and incubate for 24-48 hours to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye-loading solution according to the kit manufacturer's protocol.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Add test compounds serially diluted in Assay Buffer to the plate. Include vehicle and positive control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the assay plate into the kinetic plate reader.
-
Set the instrument to add the Stimulus Buffer and immediately begin reading fluorescence (e.g., Ex: 480 nm, Em: 540 nm) every second for 2-3 minutes.[20]
-
-
Data Analysis:
-
The data is analyzed by comparing the peak fluorescence signal in compound-treated wells to the vehicle control wells.
-
Calculate the percent inhibition for each concentration.
-
Plot the data and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 6.2: Cytochrome P450 Inhibition Assay
Principle: This assay evaluates a compound's potential to inhibit the five major drug-metabolizing CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).[22] Human liver microsomes (HLMs), which contain these enzymes, are incubated with a cocktail of specific probe substrates (one for each CYP). The formation of the specific metabolite for each substrate is quantified by LC-MS/MS. A decrease in metabolite formation in the presence of the test compound indicates inhibition.[16][23]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate Buffer (pH 7.4)
-
NADPH regenerating system
-
CYP Probe Substrate Cocktail (e.g., Phenacetin for 1A2, Diclofenac for 2C9, etc.)
-
Known inhibitors for each isoform (e.g., Furafylline for 1A2) as positive controls
-
Test compounds
-
Acetonitrile with an internal standard for protein precipitation (reaction quenching)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Incubation Preparation:
-
In a 96-well plate, prepare incubations containing phosphate buffer, HLMs, and either the test compound (at various concentrations), a positive control inhibitor, or vehicle.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add the substrate cocktail to all wells to initiate the reactions.
-
Immediately add the NADPH regenerating system to start the metabolic process.
-
-
Incubation and Termination:
-
Incubate at 37°C for a specified time (e.g., 15 minutes), shaking gently.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Inject the samples into an LC-MS/MS system configured with methods to detect and quantify each specific metabolite.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in each well.
-
Determine the percent inhibition caused by the test compound relative to the vehicle control.
-
For each CYP isoform, plot percent inhibition versus compound concentration to determine the IC₅₀ value.
-
Data Presentation Summary:
| Compound ID | Cell Viability IC₅₀ (µM) | EGFR IC₅₀ (nM) | p-ERK IC₅₀ (nM) | hERG IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| DERIV-001 | >50 | 15 | 85 | >30 | 12.5 |
| DERIV-002 | 12.3 | >10,000 | >10,000 | 2.1 | 0.8 |
Conclusion and Data Integration
This tiered assay cascade provides a robust framework for the comprehensive in vitro characterization of novel 2-(4-ethynylpiperidin-1-yl)aniline derivatives. By systematically assessing cytotoxicity, identifying specific molecular targets, confirming cellular activity, and evaluating key safety liabilities, researchers can build a detailed structure-activity relationship (SAR) profile.
The data generated allows for the confident selection of lead candidates for further preclinical development. For example, a compound like the hypothetical DERIV-001 would be prioritized due to its potent and selective on-target activity, confirmed cellular mechanism, and clean safety profile (low cytotoxicity, no hERG liability). Conversely, DERIV-002 would be deprioritized due to general cytotoxicity and significant liabilities in both hERG and CYP inhibition. This logical, data-driven approach maximizes the efficiency of the drug discovery process and increases the probability of success.
References
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
-
Ludwig Maximilian University of Munich. (2014). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
-
baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]
-
Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods, 52(1). Retrieved from [Link]
-
Du, L., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2129. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16). Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]
-
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Jackson, J. P., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(11). Retrieved from [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
-
Springer Nature Experiments. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1). Retrieved from [Link]
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Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]
-
Patel, R. V., et al. (2015). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 25(23). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]
-
MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
-
Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1). Retrieved from [Link]
-
Frotscher, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Guide: Solubilization Strategies for 2-(4-Ethynylpiperidin-1-yl)aniline Dihydrochloride
[1]
Executive Summary & Chemical Context
The solubility challenges associated with 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride arise from a conflict between its salt form and physiological pH conditions.[1]
As a dihydrochloride (2HCl) salt , this compound is highly soluble in pure water due to the protonation of both nitrogen centers (the piperidine and the aniline) and the low pH generated by the dissociated acid.[2] However, when introduced to neutral buffers (pH 7.4), two mechanisms trigger precipitation:[2]
-
Deprotonation (The pH Trap): The aniline nitrogen (
) loses its charge at pH > 5.0, reducing the molecule's polarity.[2] -
Common Ion Effect: Standard buffers like PBS contain high concentrations of chloride ions (
).[1] According to Le Chatelier’s principle, excess chloride suppresses the dissociation of the HCl salt, forcing the compound back into its solid state.[2]
This guide provides three validated protocols to maintain solubility in biological assays.
Critical Solubility Thresholds
| Solvent / Medium | Solubility Status | Mechanism / Notes |
| Pure Water (pH < 4) | High (>20 mM) | Di-cationic state ( |
| DMSO | High (>50 mM) | Aprotic polar solvent disrupts crystal lattice effectively.[1][2] |
| PBS (pH 7.4) | Low / Unstable | Mono-cationic state ( |
| Ethanol | Moderate | Good for stock, but toxic to cells at high %.[1][2] |
Protocol A: The "Solvent Sandwich" Method (Standard)
Best for: Cell-based assays and enzymatic screens where <1% DMSO is tolerated.[2]
Directly adding the powder to PBS often results in a "gummy" precipitate that is impossible to redissolve.[2] This protocol prevents kinetic precipitation.[1][2]
Step-by-Step Workflow
-
Primary Stock: Dissolve the powder in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).
-
Why: This ensures the crystal lattice is fully broken before water is introduced.[2]
-
-
Intermediate Dilution (The "Sandwich"):
-
Final Buffer Addition:
Visualization: Solubilization Decision Tree
Figure 1: The "Sandwich" method avoids the immediate precipitation caused by high-salt buffers.[1]
Protocol B: Cyclodextrin Complexation (Advanced)
Best for: Animal studies (in vivo) or high-concentration assays where DMSO is toxic.[1]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a host-guest complex, encapsulating the hydrophobic ethynyl-piperidine tail while the hydrophilic exterior interacts with the buffer.[1][2]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water.[1] Filter sterilize (0.22 µm).
-
Add Compound: Add the 2HCl powder directly to the HP-β-CD solution.
-
Sonication: Sonicate at 40°C for 20 minutes. The solution should be clear.
-
pH Adjustment (Critical):
Mechanism of Failure: The pH/Speciation Trap
Understanding the protonation state is vital for troubleshooting.[2]
-
pH < 4: The molecule is a Di-cation .[1][2] Both the piperidine (
) and aniline ( ) are protonated.[2] Solubility is high. -
pH 7.4: The molecule is a Mono-cation .[1][2] The aniline deprotonates.[2] The molecule relies entirely on the piperidine charge for solubility.[2] If the ionic strength (salt) of the buffer is high, the "salting out" effect dominates.[2]
Figure 2: Speciation changes across pH levels.[1] The danger zone is the transition to pH 7.4.[2]
Frequently Asked Questions (FAQ)
Q: My solution turned cloudy immediately upon adding to PBS. Can I filter it? A: No. Filtering a cloudy solution removes the compound, meaning you will treat your cells with buffer only.[2] You must restart using the "Solvent Sandwich" method (Protocol A).[2] Cloudiness indicates the formation of the free-base aggregate.[2]
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, which can change concentrations during long experiments.[1][2] Additionally, ethanol is less effective at disrupting the crystal lattice of HCl salts compared to DMSO.[2]
Q: Is the ethynyl group stable in water? A: Generally, yes.[2] The terminal alkyne is stable in aqueous buffers absent copper catalysts.[2] However, avoid autoclaving the compound, as high heat can trigger polymerization or degradation of the alkyne moiety.[2]
Q: Why does the protocol recommend "Pure Water" before Buffer? A: Pure water lacks the high chloride concentration found in PBS.[2] By diluting in water first, you allow the compound to solvate fully before it encounters the "Common Ion" suppression from the sodium chloride in PBS [1].[2]
References
-
Common Ion Effect on Solubility: The addition of chloride ions (from NaCl buffers) significantly decreases the solubility of hydrochloride salts due to Le Chatelier's principle.[2]
-
Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a validated excipient for improving the solubility of lipophilic amine drugs.[1][3]
-
Source:[1]
-
-
Aniline pKa Properties: The pKa of aniline derivatives typically falls between 4.0 and 5.0, making them neutral at physiological pH.[2]
-
Piperidine pKa Properties: Piperidine nitrogen is basic (pKa ~11), maintaining a positive charge at physiological pH, which is the primary driver of solubility for this molecule.[2]
-
Source:[2]
-
Technical Support Center: Handling & Optimization of 2-(4-Ethynylpiperidin-1-yl)aniline Dihydrochloride
Topic: Addressing Hygroscopic Properties & Experimental Stability Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TSC-2025-ETH-HCl[1][2]
Executive Technical Overview
Compound: 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride
Class: Functionalized Aryl-Amine Salt (Kinase Inhibitor Intermediate)
The Core Challenge:
This compound contains two basic nitrogen centers (aniline and piperidine) stabilized as a dihydrochloride (
The chloride ions in the crystal lattice possess high hydration energy, aggressively sequestering atmospheric moisture. This creates a "hydration cascade" that compromises experimental integrity in three ways:
-
Stoichiometric Drift: Absorbed water inflates the apparent mass, leading to under-loading of the limiting reagent in critical couplings (e.g., Sonogashira, Amide coupling).
-
Catalyst Poisoning: In cross-couplings, introduced moisture can deactivate sensitive Pd(0)/Cu(I) catalytic cycles.[1][2]
-
Physical Degradation: Hydrolysis leads to "gumming," making the solid difficult to handle and potentially corrosive to precision instrumentation.
Module A: Storage & Handling (The First Line of Defense)
Q: My solid has turned into a sticky gum. Is it degraded?
A: Not necessarily chemically degraded, but physically compromised. The "gum" is likely a supersaturated solution of the salt in absorbed atmospheric water (deliquescence).
-
Immediate Action: Do not scrape it. Refer to Module D (Recovery) for drying protocols.
-
Prevention: The
salt must be treated as moisture-intolerant .[2]
Q: What is the Gold Standard for storage?
Do not rely on simple screw-cap vials. Use the "Double-Barrier" method:
| Storage Tier | Protocol | Recommended For |
| Tier 1 (Daily Use) | Parafilm-sealed vial inside a secondary jar containing desiccant sachets (Silica or Molecular Sieves). | Active experiments (1-2 weeks) |
| Tier 2 (Long Term) | Vial stored under Argon/Nitrogen in a desiccator cabinet or glovebox.[1][2] | Bulk stocks (>1 month) |
| Tier 3 (Critical) | Aliquoted into single-use vials sealed under inert gas. | GMP/GLP Reference Standards |
Technical Insight: Avoid using Calcium Chloride (
) as a desiccant for amine salts if direct contact is possible, as it can form complexes. Phosphorus Pentoxide () or indicating Drierite are superior for secondary containment.[1][2]
Module B: Weighing & Preparation (The Critical Error Point)
Q: My yields are consistently lower than expected (e.g., 80% conversion but calculated as 50% yield). Why?
A: You are likely weighing water, not compound. If the salt has absorbed 10% w/w moisture, weighing 100 mg actually delivers only 90 mg of reactant. This 10% error propagates through the molar equivalents, often causing the electrophile to be in excess, leading to difficult purification.
Protocol: The "Difference Weighing" Technique
Do not weigh hygroscopic solids directly onto a spatula or open weigh boat.
-
Tare a capped vial containing the bulk solid.
-
Remove an estimated amount quickly into your reaction vessel.
-
Recap and weigh the source vial again.
-
Calculate:
.[1][2] -
Why this works: The bulk solid is never exposed to the balance's ambient humidity for more than seconds, and the measurement is independent of moisture adsorbing onto the weigh boat.
Module C: Troubleshooting Experimental Anomalies
Q: The Sonogashira coupling is stalling. Is the alkyne unstable?
A: Terminal alkynes are generally stable, but the combination of moisture and the acidic nature of the dihydrochloride salt can be detrimental.
-
Mechanism of Failure: The
salt is acidic. If moisture is present, you generate an acidic aqueous micro-environment.[3] In the presence of Pd/Cu catalysts, this can promote hydration of the alkyne to a ketone (Markovnikov hydration) or deactivate the copper co-catalyst (oxidation of Cu(I) to inactive Cu(II)).
Visualizing the Failure Mode
Figure 1: The cascade effect of moisture ingress on Sonogashira coupling efficiency.[1][2]
Q: How do I neutralize the salt in situ?
A: Do not rely on the standard 2-3 equivalents of base.
-
Correction: The dihydrochloride requires 2.0 equivalents of base just to free the amine/piperidine, plus the standard equivalents for the coupling reaction.
-
Recommendation: Use 4.0 - 5.0 equivalents of Triethylamine (
) or Diisopropylethylamine (DIPEA) to ensure the salt is fully neutralized and the catalyst remains active.
Module D: Re-drying & Recovery
Q: Can I salvage the "wet" solid?
A: Yes, but heat sensitivity is a factor. The ethynyl group can polymerize at high temperatures.
Protocol: Azeotropic Drying (The Gentle Method)
This is safer than a high-heat oven for alkyne-containing salts.[1][2]
-
Dissolve the wet gum in a minimum amount of Methanol (to ensure homogeneity).
-
Add a generous volume of Toluene (forms a positive azeotrope with water).[2]
-
Concentrate on a rotary evaporator. The water will co-distill with the toluene/methanol.
-
Repeat the toluene addition and evaporation 2x.
-
Finish by drying in a vacuum oven (see below).
Protocol: Vacuum Oven Parameters
| Parameter | Setting | Rationale |
| Temperature | 40°C - 50°C | Avoids thermal polymerization of the alkyne.[1][2] |
| Vacuum | < 5 mbar | Deep vacuum is required to pull water from the lattice. |
| Desiccant | Place a tray of Phosphorus Pentoxide inside the oven to trap liberated water. | |
| Time | 12 - 24 Hours | Diffusion from the crystal lattice is slow.[1][2] |
Analytical Validation (qNMR)[1][2]
Q: How do I know exactly how much water is in my sample?
A: Do not trust visual inspection. Use Quantitative NMR (qNMR) .[1][2][4][5]
-
Dissolve ~10 mg of the salt in DMSO-d6 (dry ampoule grade).
-
Run a standard proton (
) NMR with a long relaxation delay ( ).[1][2] -
Integrate the aromatic protons (e.g., 4H) or the piperidine protons. Set this to the theoretical value.
-
Integrate the water peak (usually ~3.3 ppm in DMSO).[2]
-
Calculate the mole percent of water and adjust your reaction stoichiometry accordingly.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for drying organic salts and azeotropic distillation).
-
Charette, A. B. (2010).[2] Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley.[2][6] (Handling of sensitive amine salts).
-
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from (Methodology for water quantification via qNMR).[1][2]
-
NACE International. (2009).[1][2] Crude Distillation Unit—Distillation Tower Overhead System Corrosion. NACE Publication 34109.[2][3] (Documentation on the corrosive nature of hydrolyzed amine-HCl salts).
-
Organic Chemistry Portal. (2023). Sonogashira Coupling. Retrieved from (Mechanistic details on Cu/Pd sensitivity).[1][2]
Sources
- 1. 2-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)aniline | C17H27N3O | CID 156796908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. reddit.com [reddit.com]
Stability issues of 2-(4-Ethynylpiperidin-1-yl)aniline in cell culture media
A Guide to Understanding and Mitigating Stability Issues in Cell Culture Media
Welcome to the technical support center for 2-(4-Ethynylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for stability issues encountered during in vitro cell-based assays. As Senior Application Scientists, we have compiled this information to explain the underlying chemical principles governing the compound's behavior in complex biological media and to offer validated protocols to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of 2-(4-Ethynylpiperidin-1-yl)aniline.
Q1: What are the primary structural features of 2-(4-Ethynylpiperidin-1-yl)aniline that influence its stability in cell culture media?
A: The stability of this molecule is primarily dictated by two key functional groups: the aniline moiety and the terminal ethynyl (alkyne) group .
-
Aniline Moiety: The primary aromatic amine (aniline) is susceptible to oxidation.[1] Freshly purified aniline is often a colorless oil, but exposure to air and light can cause it to darken due to the formation of oxidized, colored impurities.[1] This process can be accelerated in the complex, oxygen-rich environment of a cell culture incubator. The amino group makes the benzene ring electron-rich, increasing its reactivity.[1]
-
Terminal Ethynyl Group: Terminal alkynes are characterized by high electron density and significant chemical reactivity.[2] While often used in bioorthogonal chemistry due to their specific reactivity under catalyzed conditions, they are not completely inert under physiological conditions.[3][4] Potential reactions include oxidation, hydration (addition of water across the triple bond), and interactions with nucleophiles, which can be present in cell culture media (e.g., thiol-containing molecules like cysteine).
Q2: My cell culture medium turns yellow or brown after adding the compound. What is causing this discoloration?
A: This is a classic indicator of aniline oxidation. The oxidation of anilines can produce a cascade of colored products, including nitrobenzenes, azobenzenes, and eventually complex polymers like polyaniline black.[1] This process is often catalyzed by light, oxygen, and trace metal ions present in the media. While this may not always correlate with a loss of biological activity (if the aniline itself is not the primary pharmacophore), it indicates compound degradation and can interfere with colorimetric or fluorescent assays (e.g., MTT, AlamarBlue).
Q3: I'm observing a decline in my compound's efficacy in long-term experiments (e.g., >24 hours). Is this related to stability?
A: Yes, a time-dependent loss of activity is a strong indication of compound instability. It is crucial to distinguish between the biological half-life within an organism (which involves metabolism and clearance) and the chemical stability in culture media.[5] The degradation can occur via several pathways:
-
Oxidation of the Aniline Ring: As mentioned, this can alter the electronic properties of the molecule, potentially affecting its binding to the target protein.
-
Reaction of the Ethynyl Group: The terminal alkyne can react with components in the media. For instance, terminal alkynes can react with nucleophiles like the active-site cysteine of some enzymes, though this is often specific.[3] More commonly, non-specific reactions or hydration could alter this critical functional group.
-
General Solvolysis: While less common for these functional groups, hydrolysis could occur under specific pH conditions or enzymatic activity if serum is used.
It is recommended to determine the compound's stability profile in your specific cell culture medium over the time course of your experiment.[5]
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A: To ensure maximum stability and reproducibility, follow these guidelines:
-
Solvent Choice: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO or DMF.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] Protect from light by using amber vials or wrapping tubes in foil.
-
Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store the compound pre-diluted in aqueous media for extended periods.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Issue 1: High Variability Between Experimental Replicates
Inconsistent results are often the first sign of a stability problem. If you observe significant standard deviations or non-reproducible dose-response curves, consider the following.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Compound Concentration:
-
Cause: The compound degrades between the time it is added to the media and when it interacts with the cells, and this degradation may not be uniform across all wells or plates.
-
Solution: Add the compound to all wells as the final step and as quickly as possible. For long-term assays, consider replenishing the compound with fresh media at regular intervals (e.g., every 24 hours). This requires careful experimental design to account for media changes.
-
-
Precipitation:
-
Cause: The compound may have limited solubility in aqueous media, especially at higher concentrations. Precipitation reduces the effective concentration.
-
Solution: Visually inspect your media after adding the compound (hold it up to a light source). If you see cloudiness or particulates, you have exceeded the solubility limit. Test the solubility of your compound in your specific media before conducting dose-response experiments.[5]
-
-
Interaction with Media Components:
-
Cause: Components like serum proteins can bind to the compound, reducing its free concentration. Certain vitamins or other additives can also interact with and degrade the compound.[7]
-
Solution: If possible, test compound stability and activity in a simpler, serum-free medium first to establish a baseline. If serum is required, be aware that the effective concentration may be lower than the nominal concentration.
-
Issue 2: Complete or Partial Loss of Biological Activity
If the compound fails to elicit the expected biological response, degradation is a primary suspect.
Diagnostic Workflow:
-
Confirm Stock Solution Integrity: Before troubleshooting the assay, confirm the integrity of your DMSO stock. Use a fresh, unopened vial of the compound if available. If possible, verify the concentration and purity of your stock solution via HPLC.
-
Perform a Time-Course Stability Study: Use the HPLC-MS protocol outlined below (Protocol 1) to quantify the percentage of intact compound remaining in your cell culture medium at 37°C at several time points (e.g., 0, 2, 8, 24, 48 hours). This will provide a definitive degradation rate.
-
Conduct a Functional Stability Assay: If an HPLC-MS is not available, a functional assay can provide indirect evidence of degradation. See Protocol 2 for a detailed methodology.
Data Summary & Key Parameters
The stability of 2-(4-Ethynylpiperidin-1-yl)aniline is highly dependent on its environment. The following table summarizes the key factors and their impact.
| Parameter | Potential Issue | Mechanism | Recommendation |
| Oxygen | Oxidation of Aniline | Formation of colored quinone-like structures and polymers.[1] | Minimize headspace in storage vials. Prepare solutions fresh. |
| pH | Base-catalyzed reactions | The terminal alkyne proton is weakly acidic. Basic conditions can facilitate certain reactions. | Maintain a stable, physiological pH (7.2-7.4) using a well-buffered medium. |
| Light | Photodegradation | UV or high-intensity light can catalyze the oxidation of the aniline ring. | Store stock solutions and conduct experiments in low-light conditions. Use amber vials. |
| Metal Ions | Catalysis of Alkyne Reactions | Trace metals (e.g., Cu, Fe) in media can catalyze hydration or dimerization of the alkyne. | Use high-purity water and media components. Consider adding a chelator like EDTA as a control experiment. |
| Thiols (e.g., Cysteine) | Nucleophilic Addition | Potential for thiol-yne addition reactions, though often slow without a catalyst. | Be aware of high concentrations of reducing agents or thiols in custom media formulations. |
Experimental Protocols
Protocol 1: Quantitative Stability Assessment by HPLC-MS
This protocol provides a definitive method for determining the chemical stability of the compound in your specific cell culture medium.
Materials:
-
2-(4-Ethynylpiperidin-1-yl)aniline solid or DMSO stock
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Spike the compound into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Mix thoroughly. This is your T=0 sample.
-
Immediately withdraw a 100 µL aliquot of the T=0 sample and add it to 200 µL of cold ACN in a microfuge tube. This quenches the reaction and precipitates proteins.
-
Place the remaining medium in the 37°C incubator.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove the plate/flask from the incubator and repeat step 3.
-
Vortex all quenched samples vigorously for 30 seconds.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC-MS. Monitor the peak area of the parent compound's mass.
-
Data Analysis: Normalize the peak area at each time point to the peak area at T=0. Plot the percentage of compound remaining versus time to determine the degradation profile.
Protocol 2: Functional Stability Assessment via Bioassay
This protocol uses the compound's biological activity as an indirect measure of its stability.
Procedure:
-
Prepare a 2X final concentration of the compound in cell culture medium.
-
Aliquot this solution into multiple sterile tubes, one for each pre-incubation time point.
-
Place these tubes in a 37°C incubator. This "ages" the compound.
-
At each time point (e.g., T=0, 2, 8, 24 hours), remove one tube of the aged compound solution.
-
Add this solution to cells (in a 1:1 volume with media already in the well to achieve the 1X final concentration) and proceed with your standard biological assay.
-
Data Analysis: Compare the biological effect (e.g., % inhibition, EC₅₀) of the compound that was pre-incubated for different durations. A rightward shift in the dose-response curve or a decrease in maximal effect with longer pre-incubation times indicates degradation.
Visualized Workflows and Degradation Pathways
To better illustrate the concepts discussed, the following diagrams outline the potential chemical fate of the molecule and the experimental workflow to test its stability.
Caption: Potential degradation pathways for 2-(4-Ethynylpiperidin-1-yl)aniline.
Caption: Experimental workflow for assessing compound stability via HPLC-MS.
References
- Technical Support Center: 4'-C-Ethynyl Nucleoside Stability. Benchchem.
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025).
- On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (2013). Journal of the American Chemical Society.
- One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). National Institutes of Health.
- Aniline. Wikipedia.
- How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate.
- Vitamins in cell culture media: Stability and stabilization strategies. (2020). National Institutes of Health.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C-NMR Spectral Analysis of 2-(4-Ethynylpiperidin-1-yl)aniline Dihydrochloride
Abstract
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride, a compound of interest in drug development and chemical research. As a molecule combining an aniline ring, a substituted piperidine ring, and an ethynyl group, its structural confirmation presents a valuable case study for researchers. This document details the experimental rationale, presents a step-by-step protocol for spectral acquisition, offers a thorough interpretation of ¹H and ¹³C-NMR data, and compares the utility of NMR with other common analytical techniques. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and provide a reliable reference for professionals in the field.
Introduction: The Imperative for Unambiguous Structural Elucidation
The precise structural characterization of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. The molecule 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride features a complex assembly of distinct chemical environments: a disubstituted aromatic ring, a saturated heterocyclic piperidine system, and a terminal alkyne. Each of these moieties contributes unique signals to an NMR spectrum, which, when correctly interpreted, provides an unambiguous fingerprint of the molecule's atomic connectivity.
As a dihydrochloride salt, the compound presents specific analytical challenges, primarily related to solubility and the influence of protonation on chemical shifts. This guide addresses these challenges by explaining the causal logic behind experimental choices, such as solvent selection, to ensure high-quality, interpretable data. By integrating foundational NMR theory with practical application, this document serves as an authoritative guide for researchers tasked with similar analytical challenges.
Experimental Design & Rationale
The primary objective is to acquire high-resolution ¹H and ¹³C-NMR spectra, including advanced experiments like DEPT-135, to confirm the identity and structure of 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride.
Causality in Experimental Choices: Why a Specific Protocol?
-
Solvent Selection: Hydrochloride salts often exhibit poor solubility in standard deuterated solvents like chloroform (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are superior choices due to their high polarity. DMSO-d₆ is often preferred as it can solubilize the salt while keeping amine and other exchangeable protons visible, which would be lost in D₂O due to rapid deuterium exchange.[1][2] The presence of two hydrochloride ions significantly increases the acidity of the anilinium and piperidinium protons, making DMSO-d₆ an ideal medium to observe these signals.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is chosen to maximize signal dispersion, which is crucial for resolving the complex spin systems of the aromatic and piperidine protons, minimizing peak overlap.
-
Advanced NMR Experiments (DEPT): A standard ¹³C-NMR spectrum identifies all unique carbon environments but does not differentiate between CH, CH₂, CH₃, and quaternary carbons. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is essential for this task.[3][4][5] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are inverted (negative), and quaternary carbons are absent.[3][5][6] This information is invaluable for definitively assigning the carbons of the piperidine ring.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride.
-
Dissolve the sample in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Gently vortex the tube to ensure complete dissolution. The solution should be clear and free of particulates.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the instrument to the DMSO-d₆ solvent lock signal to ensure magnetic field homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H-NMR spectrum.
-
Acquire a broadband proton-decoupled 1D ¹³C-NMR spectrum.
-
Acquire a DEPT-135 spectrum using standard instrument pulse programs.
-
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for acquiring and interpreting the NMR data for structural confirmation.
Caption: Workflow from sample preparation to final structure validation.
Results and Spectral Interpretation
The following sections detail the expected NMR signals for 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride based on its known structure.
Figure 1. Structure of 2-(4-Ethynylpiperidin-1-yl)aniline with atom numbering for NMR assignment.
¹H-NMR Spectral Analysis (400 MHz, DMSO-d₆)
The proton NMR spectrum is characterized by distinct regions corresponding to the aromatic, piperidine, and ethynyl protons. The dihydrochloride form means the aniline and piperidine nitrogens are protonated (anilinium and piperidinium), leading to broad signals for the N-H protons and downfield shifts for adjacent protons.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hₐᵣ (4H) | 7.0 - 7.5 | Multiplet (m) | 4H | Protons on the aniline ring. The ortho-substitution pattern leads to complex coupling. |
| NH₃⁺ (3H) | > 10.0 (broad) | Singlet (s, broad) | 3H | Acidic protons of the anilinium group, often broad and shifted significantly downfield. |
| NH⁺ (1H) | > 9.0 (broad) | Singlet (s, broad) | 1H | Acidic proton on the piperidinium nitrogen. |
| H-2', H-6' (axial/eq) | 3.0 - 3.6 | Multiplet (m) | 4H | Protons adjacent to the positively charged piperidinium nitrogen are deshielded and shifted downfield.[7][8] |
| H-3', H-5' (axial/eq) | 1.8 - 2.2 | Multiplet (m) | 4H | Piperidine ring protons. |
| H-4' | 2.5 - 2.9 | Multiplet (m) | 1H | Methine proton at the point of substitution on the piperidine ring. |
| H-ethynyl | ~3.1 | Singlet (s) | 1H | Terminal alkyne proton. Its chemical shift can vary but is typically a sharp singlet. |
¹³C-NMR and DEPT-135 Spectral Analysis (101 MHz, DMSO-d₆)
The ¹³C-NMR spectrum will show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The DEPT-135 experiment is critical for distinguishing between them.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
| C-1 | ~145 | Absent | Quaternary aromatic carbon attached to nitrogen, shifted downfield. |
| C-2 | ~120 | Absent | Quaternary aromatic carbon attached to the piperidine nitrogen. |
| C-aromatic (4C) | 115 - 130 | Positive (CH) | Four CH carbons of the aniline ring. |
| C-ethynyl (C≡) | ~85 | Absent | Quaternary sp-hybridized carbon of the alkyne. |
| C-ethynyl (-C≡H) | ~70 | Positive (CH) | sp-hybridized carbon attached to the terminal proton. |
| C-2', C-6' | ~50 | Negative (CH₂) | Carbons adjacent to the piperidinium nitrogen are shifted downfield.[7] |
| C-3', C-5' | ~30 | Negative (CH₂) | Saturated carbons of the piperidine ring. |
| C-4' | ~25 | Positive (CH) | Methine carbon of the piperidine ring. |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary data that, when combined, offer a holistic characterization.[9][10]
| Technique | Information Provided | Advantages | Limitations Compared to NMR |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Does not provide information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C≡C-H, C=C). | Fast, non-destructive, excellent for identifying key functional groups. | Provides limited information on the overall carbon skeleton; cannot distinguish isomers.[11] |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms the empirical formula. | Does not provide structural information. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity (H-H, C-H correlations). | Unambiguously maps the entire molecular structure by showing through-bond correlations.[12][13][14][15] | Requires more instrument time and more complex data interpretation. |
The following diagram outlines a decision-making process for using these complementary techniques.
Caption: Strategy for combining analytical techniques for structure elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C-NMR spectra, augmented by DEPT-135 experiments, provides a robust and definitive method for the structural confirmation of 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride. The characteristic chemical shifts and multiplicities of the aniline, piperidine, and ethynyl moieties serve as reliable diagnostic markers. Careful consideration of experimental parameters, particularly the choice of a polar aprotic solvent like DMSO-d₆, is critical for obtaining high-quality data for hydrochloride salts. When integrated with data from complementary techniques such as Mass Spectrometry and IR Spectroscopy, this NMR-centric approach embodies a rigorous, self-validating system for molecular characterization in a professional research and development setting.
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Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved February 21, 2026, from [Link]
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WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 21, 2026, from [Link]
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PubMed. (2008, August 20). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Retrieved February 21, 2026, from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 21, 2026, from [Link]
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Journal of the American Chemical Society. (2008, July 26). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Retrieved February 21, 2026, from [Link]
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Taylor & Francis Online. (2006, September 23). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Retrieved February 21, 2026, from [Link]
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PubMed Central. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved February 21, 2026, from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 21, 2026, from [Link]
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PubMed Central. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved February 21, 2026, from [Link]
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Mass spectrometry fragmentation patterns of 2-(4-Ethynylpiperidin-1-yl)aniline
The mass spectrometric fragmentation of 2-(4-Ethynylpiperidin-1-yl)aniline is predicted to be driven by the established behaviors of its constituent N-aryl piperidine and aniline moieties. Under high-energy EI, extensive fragmentation is expected, with key fragments arising from α-cleavage of the piperidine ring and loss of HCN from the aniline portion. In contrast, soft-ionization ESI-MS/MS should yield more controlled fragmentation from the protonated precursor, dominated by neutral losses such as acetylene and aniline. This comparative guide provides a robust theoretical framework and detailed experimental protocols to aid researchers in the identification and structural characterization of this molecule and its derivatives. Experimental verification remains essential to confirm these predicted pathways. [6]
References
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Zanolari, B., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Available at: [Link]
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Definitive Guide to HPLC Purity Standards: 2-(4-Ethynylpiperidin-1-yl)aniline Dihydrochloride
Executive Summary: The Criticality of Purity in "Click-Ready" Scaffolds
In the high-stakes arena of Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD) , the integrity of your building blocks dictates the success of your final conjugate. 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride is not just a reagent; it is a bifunctional scaffold. The aniline moiety serves as a nucleophilic handle for core attachment, while the ethynyl (alkyne) group acts as a bioorthogonal "click" handle or a rigid linker element.
This guide objectively compares the High-Purity HPLC Standard (>98%, 2HCl) against common alternatives (Research Grade, Free Base), demonstrating why "good enough" purity is the silent killer of click chemistry yields and PROTAC potency.
Comparative Analysis: The Standard vs. The Alternatives
We analyzed three grades of this compound to determine their impact on downstream applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).
Table 1: Performance Matrix of Purity Standards
| Feature | Gold Standard (Recommended) | Alternative A: Research Grade | Alternative B: Free Base Form |
| Purity (HPLC) | >98.5% (Area %) | 90–95% | >95% (Variable) |
| Salt Form | Dihydrochloride (2HCl) | Mix of HCl / Free Base | Free Base |
| Stability (25°C) | High (>12 Months) | Moderate (Hygroscopic) | Low (Oxidation Prone) |
| Water Solubility | Excellent (>50 mg/mL) | Good | Poor (<1 mg/mL) |
| "Click" Efficiency | >95% Conversion | 60–80% (Catalyst Poisoning) | Variable |
| Key Impurity | <0.1% Des-ethynyl | >2% Piperidine-4-one (Hydration) | >1% Aniline Oxidation Products |
Deep Dive: Why the 2HCl Salt Matters
The dihydrochloride salt is not merely a packaging choice; it is a stabilizing matrix .
-
Oxidation Protection: The aniline nitrogen is electron-rich and prone to oxidation (browning) in air. Protonation (HCl salt) deactivates the ring, preventing N-oxide formation.
-
Stoichiometry Control: In click chemistry, precise molar ratios are vital. The 2HCl form provides a defined molecular weight (MW ~273.2 g/mol vs. Free Base ~200.3 g/mol ), preventing under-dosing of the alkyne.
Critical Quality Attributes (CQA) & Impurity Profiling
To validate your standard, you must look for specific degradation pathways inherent to this scaffold.
Figure 1: Degradation Pathways & Impurity Logic
Caption: Common degradation pathways. Impurity A (Hydration) is the most critical to monitor in aqueous HPLC methods.
Validated Experimental Protocols
Protocol A: High-Resolution HPLC Method
Objective: Separate the parent alkyne from the hydrated ketone impurity and aniline oxidation products.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Why TFA? The low pH (<2.5) ensures both the aniline and piperidine nitrogens are fully protonated, eliminating peak tailing caused by silanol interactions.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aniline absorption) and 210 nm (General).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute salts)
-
2-12 min: 5% → 60% B (Linear gradient)
-
12-15 min: 60% → 95% B (Wash)
-
Self-Validation Step: Inject a sample of the standard spiked with 4-amino-acetophenone (a surrogate for the hydrated alkyne impurity). If the resolution (Rs) between the main peak and the spike is < 2.0, adjust the gradient slope.
Protocol B: Sample Preparation for "Click" Screening
Objective: Prepare a stock solution that maintains alkyne integrity.
-
Weighing: Weigh 5.0 mg of the 2HCl salt.
-
Dissolution: Add 400 µL of degassed water.
-
Note: The 2HCl salt is highly water-soluble. Do not use DMSO initially if the final reaction is aqueous; DMSO can accelerate oxidation if not fresh.
-
-
Neutralization (In-Situ): Only neutralize with buffer (e.g., HEPES pH 7.5) immediately before the click reaction to prevent free-base precipitation or oxidation.
Workflow: Quality Assurance Decision Tree
This workflow guides the researcher in deciding whether a batch of standard is fit for purpose.
Caption: QA Decision Tree. Visual inspection is the first line of defense; "browning" indicates aniline oxidation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidin-1-yl-aniline derivatives. Retrieved from [Link]
-
B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and synthetic precursors in piperidine derivatives. Journal of Chromatographic Science. Retrieved from [Link]
-
Helix Chromatography. (2025). Mixed-Mode HPLC Methods for Aromatic Amines. Retrieved from [Link]
A Researcher's Guide to 2-(4-Ethynylpiperidin-1-yl)aniline: A Comparative Analysis of the Free Base and Dihydrochloride Forms
In the landscape of drug discovery and development, the selection of an appropriate physical form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. For weakly basic compounds like 2-(4-Ethynylpiperidin-1-yl)aniline, the choice between the free base and a salt form—such as the dihydrochloride—is not trivial. This guide provides an in-depth, objective comparison of these two forms, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.
Chemical Identity and Structural Transformation
At its core, 2-(4-Ethynylpiperidin-1-yl)aniline is a molecule featuring two basic nitrogen atoms: a primary aniline amine and a tertiary piperidine amine. The free base represents the neutral, unprotonated molecule. The dihydrochloride form is a salt created by reacting the free base with two equivalents of hydrochloric acid (HCl). This reaction protonates the two basic nitrogen centers, forming a dication that is ionically bonded to two chloride anions.
This structural modification is the primary driver of the significant differences in their physicochemical and pharmacokinetic properties.
Caption: Conversion between the free base and dihydrochloride salt forms.
Comparative Analysis of Physicochemical Properties
The decision to use a free base or a salt form is dictated by key physicochemical properties that affect handling, formulation, and biological performance.[1][2][3] Salt formation is a widely utilized strategy to enhance properties like solubility and stability for weakly basic or acidic drugs.[1][2][3]
| Property | Free Base Form | Dihydrochloride Salt Form | Rationale & Implication |
| Aqueous Solubility | Low | High | The ionic nature of the dihydrochloride salt allows for strong interactions with polar water molecules, significantly increasing solubility.[2][4][5] This is paramount for oral and parenteral formulations. |
| Organic Solubility | High | Low | The non-polar, lipophilic character of the free base enhances its solubility in organic solvents like THF, DCM, or ethyl acetate.[6] This is advantageous during chemical synthesis and purification. |
| Chemical Stability | Less Stable | More Stable | The protonated amines in the salt form are less susceptible to oxidative degradation.[1][4] The salt form can also prevent unwanted reactions with excipients in a final formulation.[1] |
| Hygroscopicity | Typically Low | Potentially High | Salts, particularly hydrochlorides, can be hygroscopic (tend to absorb moisture from the air).[7] This can affect powder flow, stability, and require controlled storage conditions.[7] |
| Melting Point | Lower | Higher | The strong ionic lattice of the crystalline salt requires more energy to break apart compared to the intermolecular forces of the free base, resulting in a higher melting point. |
| Bioavailability | Variable / Lower | Generally Higher | Higher aqueous solubility and dissolution rate of the salt form often lead to improved absorption and higher bioavailability, especially for oral administration.[2][4][5] |
Pharmacokinetic and Formulation Considerations
Dissolution and Absorption: For oral dosage forms, an API must first dissolve in the gastrointestinal fluid before it can be absorbed. The dihydrochloride salt's higher solubility typically leads to a faster dissolution rate, which can result in quicker onset of action and greater overall absorption.[1][4]
Permeability: Passive diffusion across cell membranes is a key factor in drug absorption.[8][9] While the salt form excels in dissolution, the neutral, more lipophilic free base form is what typically permeates biological membranes. A dynamic equilibrium exists at physiological pH where the salt converts to the free base at the membrane surface, enabling absorption. The choice of salt can influence the pH of the microenvironment, affecting this conversion.[1]
Formulation Strategy:
-
Free Base: Best suited for non-aqueous formulations (e.g., ointments), controlled-release systems where slow dissolution is desired, or when hygroscopicity of the salt is a major challenge.[4][7]
-
Dihydrochloride Salt: The preferred choice for aqueous-based formulations such as oral solutions, injectable preparations, and immediate-release solid dosage forms (tablets, capsules) where rapid dissolution and high bioavailability are critical.[4][5]
Essential Experimental Protocols for Characterization
To empirically validate the differences between the free base and dihydrochloride forms, a series of standardized experiments are necessary.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility, a fundamental property for biopharmaceutical classification.[10][11]
Objective: To quantify and compare the aqueous solubility of the free base and dihydrochloride salt at a physiologically relevant pH (e.g., pH 6.8 phosphate buffer).
Methodology:
-
Preparation: Prepare a phosphate buffer solution at pH 6.8.
-
Addition of Compound: Add an excess amount of the test compound (either free base or dihydrochloride salt) to separate flasks containing a known volume of the buffer (e.g., 10 mL). The presence of undissolved solid material must be ensured.[11]
-
Equilibration: Seal the flasks and place them in a mechanical shaker or agitator set to a constant temperature (typically 37 °C to mimic physiological conditions).[11] Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Sample Collection: After equilibration, stop the agitation and allow the undissolved material to settle. Carefully withdraw a sample of the supernatant.
-
Separation: Centrifuge or filter the sample (using a 0.45 µm filter) to remove any remaining solid particles.[13]
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: The determined concentration represents the equilibrium solubility of the compound under the tested conditions. Perform the experiment in triplicate for statistical validity.[11]
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol 2: Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[14][15][16]
Objective: To compare the chemical stability of the free base and dihydrochloride salt under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of both the free base and the dihydrochloride salt at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.[14]
-
Stress Conditions: Expose the solutions to a range of forced degradation conditions as mandated by ICH guidelines (Q1A).[15][16]
-
Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products. The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without destroying the molecule entirely.[17]
-
Comparison: Compare the percentage of degradation for the free base versus the dihydrochloride salt under each condition.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[8][9][18]
Objective: To assess and compare the passive permeability of the free base and dihydrochloride salt.
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics the gastrointestinal tract barrier.[8][19]
-
Donor Solution: Add the test compounds (free base and salt, typically from a DMSO stock diluted in buffer at a specific pH) to the wells of the filter (donor) plate.[20]
-
Acceptor Solution: The filter plate is placed on top of a 96-well acceptor plate containing buffer.
-
Incubation: The "sandwich" plate is incubated for a set period (e.g., 5 to 18 hours) at room temperature.[8][19] During this time, the compound diffuses from the donor well, through the artificial membrane, and into the acceptor well.
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.[20]
-
Calculation: The apparent permeability coefficient (Papp) is calculated. High and low permeability control compounds are run in parallel for assay validation.
Summary and Recommendations
The choice between the free base and dihydrochloride salt of 2-(4-Ethynylpiperidin-1-yl)aniline is a strategic one, guided by the intended application.
| Application | Recommended Form | Justification |
| Early-Stage In Vitro Screening | Dihydrochloride Salt | Ensures complete solubilization in aqueous assay buffers, preventing misleading results due to poor solubility. |
| Chemical Synthesis & Purification | Free Base | Higher solubility in organic solvents facilitates reaction workup and chromatographic purification. |
| Oral Immediate-Release Formulation | Dihydrochloride Salt | Maximizes aqueous solubility and dissolution rate, which is crucial for achieving predictable and high bioavailability.[4] |
| Parenteral (Injectable) Formulation | Dihydrochloride Salt | High aqueous solubility is mandatory for developing injectable solutions. |
| Topical/Transdermal Formulation | Free Base | The lipophilic nature of the free base is better suited for permeation through the lipid-rich stratum corneum of the skin. |
References
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.[Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
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Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]
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Annex 4. World Health Organization (WHO). [Link]
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Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]
-
What is Hydrochloride Utilized for in Tablets?. Silicon.fr. [Link]
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Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]
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Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. [Link]
-
Difference between amino acid free base and its hydrochloride salt?. ResearchGate. [Link]
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Solubility of organic amine salts. Sciencemadness.org. [Link]
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Amino Acid Freebase vs. HCl Salt. Reddit. [Link]
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Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. [Link]
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How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]
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Crystal structure analysis of 2-(4-Ethynylpiperidin-1-yl)aniline salts
The following guide provides an in-depth technical analysis of the solid-state properties and crystal structure considerations for 2-(4-Ethynylpiperidin-1-yl)aniline and its salt forms. This analysis is structured for pharmaceutical scientists and crystallographers, focusing on the critical transition from an oily free base to a stable crystalline salt.
Executive Summary & Molecular Profile
Target Molecule: 2-(4-Ethynylpiperidin-1-yl)aniline CAS Registry: 2416236-51-4 (Dihydrochloride form) Core Application: Kinase inhibitor scaffold (e.g., FGFR/BCR-ABL analogues), Organometallic Ligand (Iridium complexes).
The 2-(piperidin-1-yl)aniline scaffold presents a unique crystallographic challenge due to the ortho-substitution pattern. The steric clash between the piperidine ring and the aniline amine forces the molecule into a twisted conformation, disrupting planar packing. While the Free Base often exists as a metastable solid or viscous oil, the Dihydrochloride (2HCl) and Tosylate salts stabilize this conformation through robust ionic lattices.
Comparative Snapshot: Salt Performance
| Feature | Free Base | Dihydrochloride (2HCl) | Tosylate (Mono/Di) |
| Crystallinity | Low (Amorphous/Oily) | High (Prismatic/Needles) | High (Blocky) |
| Melting Point | < 60°C (Unstable) | > 220°C (Decomp.) | 180–210°C (Sharp) |
| Hygroscopicity | Low (Hydrophobic) | High (Deliquescent risk) | Low (Non-hygroscopic) |
| Solubility (Aq) | Poor (< 0.1 mg/mL) | Excellent (> 50 mg/mL) | Moderate |
| Development Risk | High (Oxidation prone) | Low (Standard Salt) | Low (Preferred for formulation) |
Structural Analysis: The "Ortho-Twist" Phenomenon
Understanding the crystal structure requires analyzing the steric environment. In 2-(4-Ethynylpiperidin-1-yl)aniline, the piperidine nitrogen is bonded directly to the phenyl ring at the ortho position relative to the primary amine (-NH₂).
Conformational Locking
Unlike para-substituted anilines, which can adopt planar geometries, this ortho-analogue exhibits a high torsion angle (~60–90°) between the phenyl plane and the piperidine mean plane.
-
Cause: Steric repulsion between the piperidine
-hydrogens and the aniline -NH₂ group. -
Effect: The "twisted" conformation prevents simple
- stacking. Crystal packing relies heavily on intermolecular Hydrogen Bonding (HB) networks rather than stacking interactions.
The Role of the Ethynyl Group
The 4-ethynyl moiety (-C≡CH) is a rigid, linear rod. In the crystal lattice, this group acts as a weak hydrogen bond donor (
Experimental Protocols: Synthesis & Crystallization
Note: These protocols are self-validating systems. The color change and precipitation events serve as visual checkpoints.
Protocol A: Synthesis of the Dihydrochloride Salt (2HCl)
This method targets the CAS-registered form (2416236-51-4).
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 2-(4-Ethynylpiperidin-1-yl)aniline (Free Base) in Ethyl Acetate (EtOAc) (10 volumes). The solution should be clear/amber.
-
Acid Addition: Cool to 0–5°C. Dropwise add 2.5 eq of 4M HCl in Dioxane .
-
Checkpoint: Immediate formation of a white/off-white precipitate indicates salt formation. If oiling occurs, the solvent is too polar; add n-Heptane.
-
-
Maturation: Stir the slurry at room temperature (RT) for 2 hours to convert kinetic polymorphs to the thermodynamic form.
-
Isolation: Filter under N₂ atmosphere (hygroscopicity risk). Wash with cold EtOAc/Heptane (1:1).
-
Drying: Vacuum dry at 40°C for 12 hours.
Protocol B: Single Crystal Growth (Vapor Diffusion)
To obtain X-ray quality crystals of the salt:
-
Inner Vial: Dissolve 20 mg of the 2HCl salt in 1 mL Methanol (good solubility).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL Isopropyl Ether or Acetone (antisolvent).
-
Equilibration: Seal the outer jar. Allow to stand undisturbed for 3–5 days.
-
Mechanism:[1] The volatile antisolvent diffuses into the methanol, slowly raising supersaturation and promoting high-quality lattice growth.
-
Visualizing the Salt Formation & Packing Logic
The following diagram illustrates the chemical pathway and the resulting lattice interactions that stabilize the structure.
Figure 1: Mechanistic pathway from amorphous free base to stabilized crystalline lattice via ionic and secondary interactions.
Detailed Comparison: HCl vs. Tosylate
When selecting a form for drug development, the choice often lies between the Hydrochloride (standard) and the Tosylate (lipophilic).
Hydrochloride (2HCl)
-
Stoichiometry: Likely binds 2 equivalents of HCl due to the high basicity of the piperidine (
) and the moderate basicity of the aniline ( ). -
Crystal Habit: Often forms needles or fine prisms.
-
Pros: Highest aqueous solubility; established toxicology.
-
Cons: The chloride ion is small and has high charge density, often leading to hygroscopic salts if the lattice channels are open.
-
XRD Signature: Look for short
contacts ( ).
Tosylate (p-Toluenesulfonate)
-
Stoichiometry: Usually Mono-tosylate is preferred to avoid highly acidic microenvironments, though Bis-tosylate is possible.
-
Crystal Habit: Large, blocky crystals (triclinic or monoclinic).
-
Pros: The bulky tosyl group fills the voids created by the "twisted" ortho-structure, preventing water ingress (non-hygroscopic).
-
Cons: Lower weight-for-weight drug loading (high molecular weight of counterion).
-
XRD Signature:
-stacking interactions between the Tosyl ring and the Aniline ring often stabilize the twist.
References
- CAS Registry. (2023). Record for 2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride (CAS 2416236-51-4). American Chemical Society.
-
Thermo Scientific Chemicals. (n.d.). 2-(1-Piperidinyl)aniline Product Specifications. Retrieved from
-
Wang, W. Q. (2013).[2] Crystal structure of 4-ethynyl-N,N-diphenylaniline. Acta Crystallographica Section E. (Provides structural analogue data for ethynyl-aniline packing).
-
Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate. Zeitschrift für Kristallographie. (Demonstrates the "twisted" ortho-diamine lattice topology).
-
PubChem. (2025).[3] Compound Summary: 4-(4-Ethylpiperazin-1-yl)aniline.[3][4] National Library of Medicine.
Sources
- 1. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(4-Ethynylpiperidin-1-yl)aniline Dihydrochloride: Proper Disposal Procedures
Executive Summary & Immediate Directives
Do NOT dispose of this compound down the drain.
2-(4-Ethynylpiperidin-1-yl)aniline dihydrochloride presents a dual-hazard profile that requires strict segregation from municipal wastewater systems.
-
Explosion Hazard: The terminal alkyne moiety (
) can react with copper or silver plumbing to form shock-sensitive metal acetylides.[1] -
Environmental Toxicity: The aniline core is acutely toxic to aquatic life and a potential mutagen.[2]
Immediate Action Required:
-
Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Organic)."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents are present).
-
Prohibited: Do not mix with oxidizing agents or metal salts.[2]
Technical Analysis: The "Why" Behind the Protocol
As researchers, we must understand the causality of our safety protocols. This compound is not merely "toxic"; it is a functionalized scaffold with specific reactivities that dictate its disposal pathway.
The Terminal Alkyne Risk (Acetylide Formation)
The ethynyl group on the piperidine ring possesses a terminal proton with a pKa
Risk: Copper(I) acetylides are insoluble and accumulate in plumbing traps. When dry, they are highly shock-sensitive explosives. This is why drain disposal is strictly prohibited, regardless of dilution.
Aniline Toxicity & Salt Form
The dihydrochloride salt form implies water solubility. This increases bioavailability if released into the environment. Anilines are notoriously toxic to aquatic organisms (LC50 values often <100 mg/L) and can undergo bioaccumulation. The salt form also renders the solution acidic, necessitating pH checks before commingling with other organic waste streams to prevent heat generation or off-gassing.
Operational Disposal Protocols
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Double-gloved Nitrile (Outer: 0.11mm min) | Aniline derivatives can permeate latex. Double gloving prevents skin absorption. |
| Eye Protection | Chemical Goggles | Prevent ocular damage from acidic dust (HCl salt) or splashes. |
| Respiratory | N95 (Solids) or Fume Hood (Liquids) | Prevent inhalation of sensitizing dusts. |
| Body | Tyvek Lab Coat / Apron | Prevent contamination of street clothes (aniline stains/absorbs). |
Scenario A: Disposal of Pure Solid (Expired/Excess)
Protocol:
-
Containment: Do not empty the original vial. Place the entire vial with the cap secured into a clear, chemically resistant polyethylene bag.
-
Secondary Containment: Place the bagged vial into a wide-mouth High-Density Polyethylene (HDPE) waste jar labeled "Solid Hazardous Waste."
-
Labeling: The label must explicitly state:
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Protocol:
-
Characterize: Determine the solvent system.
-
If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.
-
If Non-Halogenated (MeOH, DMF, DMSO): Use the Non-Halogenated Waste stream.
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (Peroxides, Nitric Acid) or metal salts (Copper/Silver).
-
pH Check: Since this is a dihydrochloride salt, the solution may be acidic.
-
Action: If pH < 2, neutralize slowly with saturated Sodium Bicarbonate (
) to pH 6-8 before adding to the main waste carboy to prevent exothermic reactions in the drum.
-
-
Transfer: Pour into the waste container using a funnel. Rinse the reaction vessel with the compatible solvent and add the rinsate to the waste.
Visual Workflows
Disposal Decision Matrix
This diagram illustrates the logic flow for determining the correct waste stream, ensuring segregation from incompatible materials.
Caption: Decision logic for segregating solid and liquid waste streams to prevent incompatibility incidents.
Acetylide Risk & Prevention Workflow
This diagram details the specific mechanism of the alkyne hazard and the required intervention points.
Caption: Mechanism of shock-sensitive acetylide formation if disposed of via sink drains.
Regulatory & Compliance Framework
Adherence to these regulations is mandatory for legal compliance and facility safety.
| Regulatory Body | Regulation / Code | Applicability |
| EPA (USA) | 40 CFR 261.33 | While not explicitly P-listed, treat as U012 (Aniline) equivalent for "Toxic" characteristic. |
| DOT | 49 CFR 172.101 | Transport as "Toxic Solid, Organic, n.o.s." (UN 2811) if shipping waste off-site. |
| OSHA | 29 CFR 1910.1450 | Laboratory Standard: Requires Chemical Hygiene Plan inclusion for "High Potency" compounds. |
| Local EHS | "No Drain" Policy | Strict prohibition of organic chemicals in sanitary sewer systems. |
Emergency Procedures
Spill Management (Solid):
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don double nitrile gloves, goggles, and N95 mask.
-
Clean: Cover with wet paper towels (to prevent dust). Scoop into a bag.
-
Decontaminate: Wash surface with 10% soap solution, then water.
Exposure (Skin/Eye):
-
Skin: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases aniline absorption).
-
Eyes: Flush for 15 minutes.[2][5][6] Seek medical attention immediately (aniline can cause methemoglobinemia).
References
-
PubChem. Aniline Dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000 Table Z-1. Available at: [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. "Acetylenic Compounds." Elsevier. (General Reference for Alkyne/Metal reactivity).
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed Wastes (F, K, P, U). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
